1-(2-Phenylethyl)-1,4-diazepane
Overview
Description
1-(2-Phenylethyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes It features a seven-membered ring containing two nitrogen atoms at positions 1 and 4, with a phenylethyl group attached to one of the nitrogen atoms
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing this compound involves the reductive amination of 1,4-diazepane with phenylacetaldehyde. This reaction typically uses a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride under mild conditions.
Cyclization Reactions: Another approach involves the cyclization of N-(2-phenylethyl)ethylenediamine with a suitable dihalide, such as 1,2-dibromoethane, in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Phenylacetic acid derivatives.
Reduction: Various amine derivatives.
Substitution: N-alkyl or N-acyl diazepane derivatives.
Mechanism of Action
Target of Action
The primary target of 1-(2-Phenylethyl)-1,4-diazepane is the mu-opioid receptor . This receptor plays a crucial role in mediating the effects of opioids, which include analgesia, euphoria, and respiratory depression .
Mode of Action
This compound acts as an agonist at the mu-opioid receptor . This means it binds to the receptor and activates it, triggering a series of biochemical reactions that result in the compound’s effects .
Biochemical Pathways
Upon activation of the mu-opioid receptor, this compound triggers a cascade of biochemical reactions. These reactions generally involve hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Based on its structural similarity to fentanyl, it can be anticipated that it has high lipophilicity, a large volume of distribution, and potential active metabolites . These properties could influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The activation of the mu-opioid receptor by this compound leads to a variety of effects at the molecular and cellular level. These include analgesia, euphoria, and potentially severe adverse effects including coma and death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, the pH of the environment, and the temperature can all affect how the compound interacts with its target and is metabolized . .
Scientific Research Applications
1-(2-Phenylethyl)-1,4-diazepane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of central nervous system (CNS) active compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies investigating the interaction of diazepane derivatives with various biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
1-(2-Phenylethyl)piperidine: This compound shares a similar structure but has a six-membered ring instead of a seven-membered ring.
1-(2-Phenylethyl)-4-methylpiperazine: This compound has a piperazine ring with a methyl group at the 4-position.
Uniqueness: 1-(2-Phenylethyl)-1,4-diazepane is unique due to its seven-membered ring structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its six-membered ring analogs. The presence of two nitrogen atoms in the ring also allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry.
Properties
IUPAC Name |
1-(2-phenylethyl)-1,4-diazepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-5-13(6-3-1)7-11-15-10-4-8-14-9-12-15/h1-3,5-6,14H,4,7-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDPAPUJVTXSDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371895 | |
Record name | 1-(2-phenylethyl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40389-67-1 | |
Record name | 1-(2-phenylethyl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 40389-67-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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